

Application Notes: Avilamycin as a Model for Studying Antibiotic Resistance

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Compound of Interest

Compound Name: Avilamycin

Cat. No.: B193671

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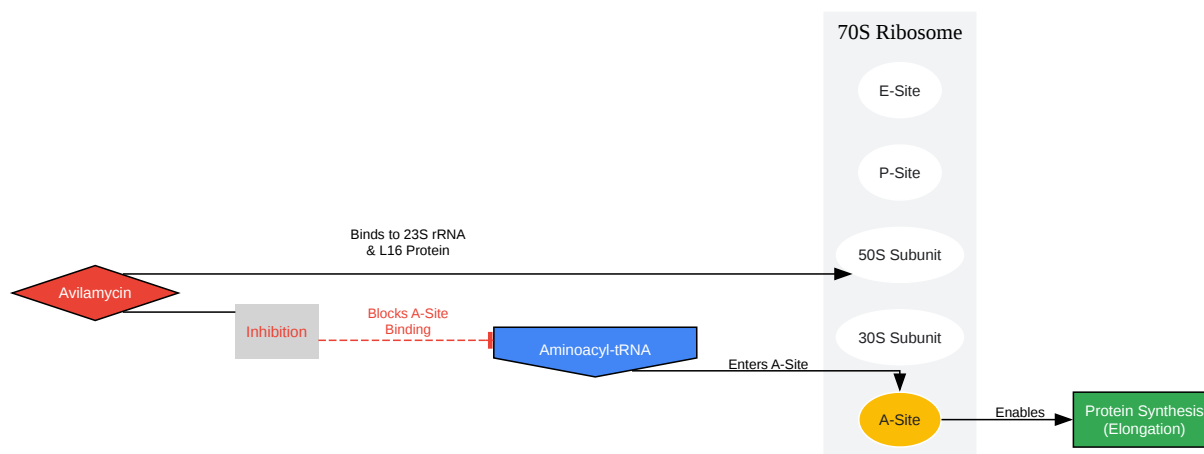
Introduction

Avilamycin is an orthosomycin antibiotic produced by *Streptomyces viridochromogenes*.^[1] Primarily used in veterinary medicine as a feed additive to promote growth and control enteric diseases in poultry and swine, it is particularly effective against Gram-positive bacteria like *Clostridium perfringens*.^{[1][2][3]} **Avilamycin** has never been used therapeutically in humans, making it a valuable tool for studying the fundamental mechanisms of antibiotic resistance development and dissemination without the confounding variables of clinical use.^[2] Its mode of action targets the bacterial ribosome, a common site for antibiotic activity and subsequent resistance mutations.^{[4][5]}

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using **avilamycin** as a model compound for investigating antibiotic resistance. We will cover its mechanism of action, the pathways through which bacteria develop resistance, and detailed protocols for key experiments.

Mechanism of Action

Avilamycin inhibits bacterial protein synthesis.^[3] It binds to a unique site on the 50S ribosomal subunit, spanning helices 89 and 91 of the 23S rRNA and interacting with ribosomal protein L16.^{[4][6][7]} This binding sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site.^{[4][6][7]} By blocking this crucial step, **avilamycin** effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition.^{[6][8]}



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Caption: **Avilamycin's** mechanism of action on the bacterial ribosome.

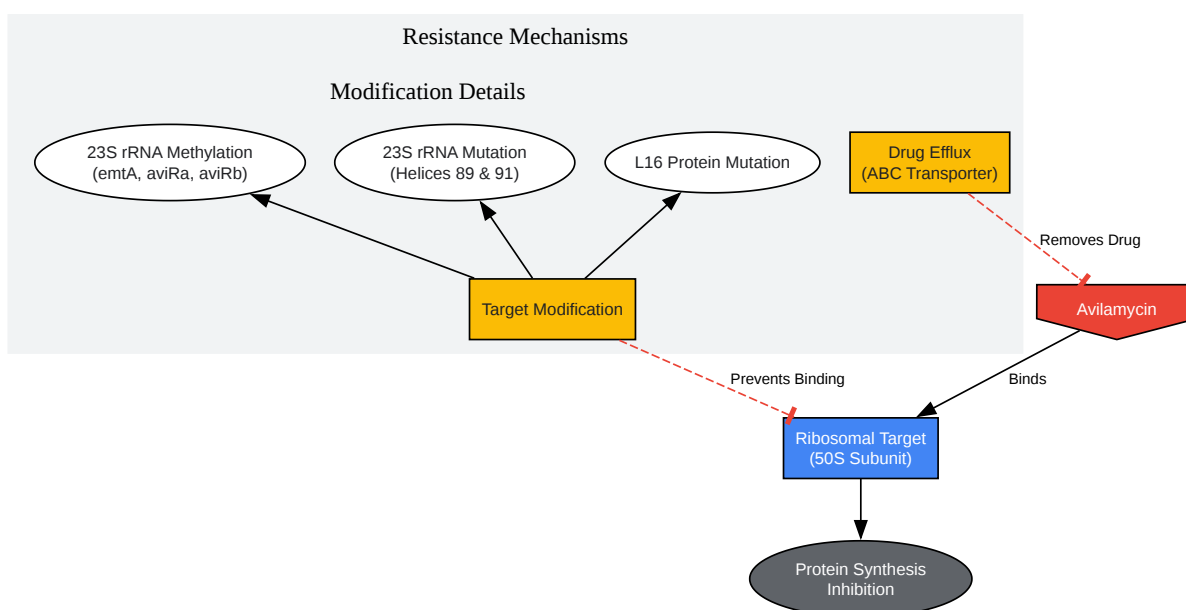
Mechanisms of Resistance Development

Bacteria employ several strategies to counteract the effects of **avilamycin**. These mechanisms serve as excellent models for studying resistance to other ribosome-targeting antibiotics.

- Target Site Modification: This is the most common form of resistance to **avilamycin**.
 - 23S rRNA Methylation: Specific methyltransferase enzymes, such as AviRa and AviRb in the producer organism and EmtA in *Enterococcus faecium*, add a methyl group to nucleotides within the **avilamycin** binding site (e.g., G2535 and U2479).^{[9][10][11]} This modification prevents the antibiotic from binding effectively.
 - Point Mutations: Spontaneous mutations in the 23S rRNA gene (rRNA), specifically in helices 89 and 91, can alter the binding pocket and reduce **avilamycin's** affinity.^{[4][5][8]}
 - Ribosomal Protein Alteration: Mutations in the gene for ribosomal protein L16 (rplP) can also confer resistance by changing the structure of the binding site.^{[4][7][10]}

- Drug Efflux: Some bacteria may utilize ATP-binding cassette (ABC) transporters to actively pump **avilamycin** out of the cell, preventing it from reaching its ribosomal target.[4]

Cross-resistance between **avilamycin** and the structurally similar antibiotic evernimicin is common, as they share a binding site and are affected by the same resistance mechanisms.[4][10][12]



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Caption: Overview of primary **avilamycin** resistance mechanisms.

Quantitative Data Summary

The use of **avilamycin** in animal agriculture has provided a wealth of data on resistance development in bacterial populations, particularly in *Enterococcus faecium* and *Clostridium perfringens*.

Table 1: **Avilamycin** Minimum Inhibitory Concentration (MIC) Data

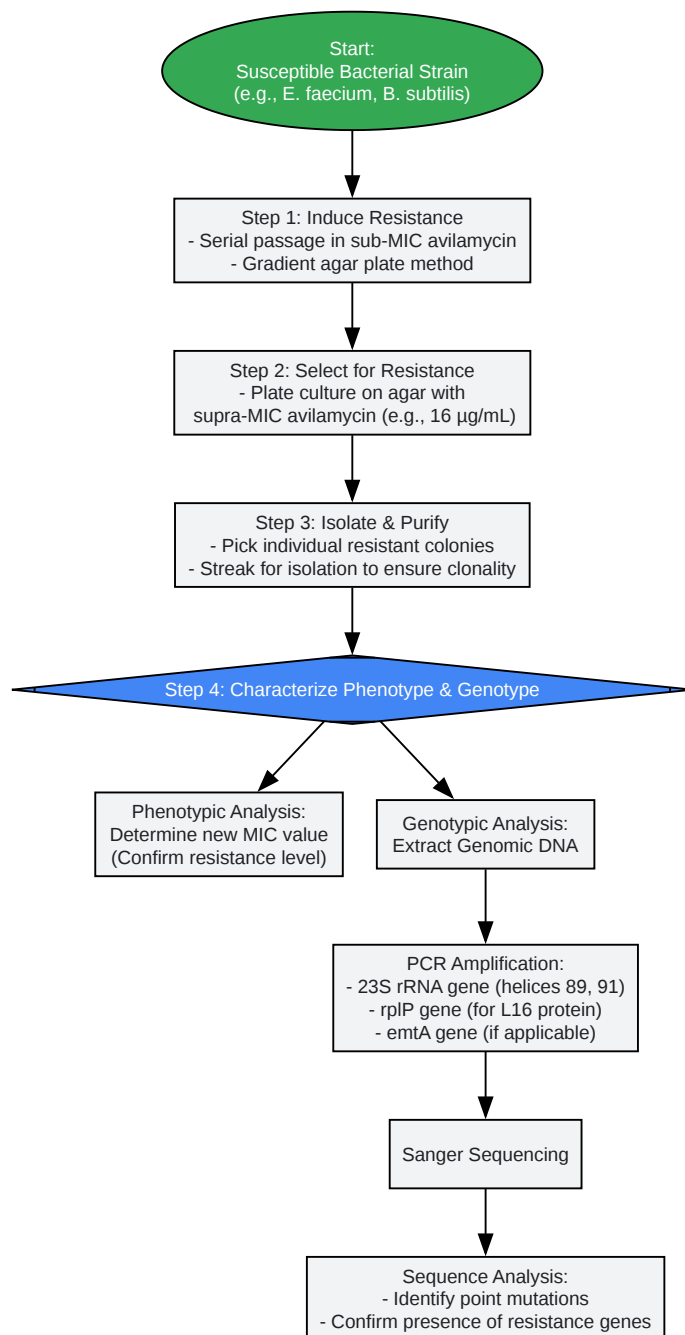
Bacterial Species	Origin	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Comments
Enterococcus faecium	Broilers (Avilamycin exposed)	≥16 (High-level resistance)	-	-	High-level resistance is common in exposed populations. [10]
Enterococcus faecium	Broilers (Avilamycin susceptible)	<16	-	-	Serves as a baseline for resistance studies. [13]
Clostridium perfringens	Broilers (Pre-avilamycin approval in Canada, 2003-2013)	-	2	2	Baseline susceptibility before widespread use. [14]
Clostridium perfringens	Broilers (Post-avilamycin approval in Canada, 2014-2021)	-	1	2	Little change in susceptibility observed over 7 years. [14]
Clostridium perfringens	Swine (Clinical isolates)	0.015 - 256	0.06	128	Wide distribution, indicating both susceptible and highly resistant populations. [15] [16]

Table 2: Prevalence of **Avilamycin** Resistance in *Enterococcus faecium*

Animal Host	Country/Region	Year(s)	Prevalence of Resistance	Key Finding
Broilers	Denmark	1995	63.6%	The occurrence of resistance increased with avilamycin consumption. [5] [17]
Broilers	Denmark	1996	80.7%	Peak resistance coincided with peak avilamycin use. [5] [17]
Broilers	Denmark	1998	23.3%	Resistance decreased following a reduction in avilamycin use. [5] [17]
Broilers	Denmark	1997	72% (Exposed Farms) vs. 23% (Non-exposed Farms)	A significant association between avilamycin use and the presence of resistance. [5] [17]
Pigs	Denmark	1995-1998	Very limited	Resistance was far less common in pigs compared to broilers. [5] [17]

Experimental Protocols

The following protocols provide detailed methodologies for studying **avilamycin** resistance.



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Caption: Experimental workflow for inducing and characterizing **avilamycin** resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of **avilamycin** that inhibits visible bacterial growth.

Materials:

- Bacterial isolate(s) of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)
- **Avilamycin** stock solution (e.g., 1280 µg/mL in a suitable solvent)
- Sterile 96-well microtiter plates
- Incubator

Method (Broth Microdilution):

- Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of **avilamycin**.
 - Add 100 µL of sterile broth to wells 2 through 12.
 - Add 200 µL of **avilamycin** at the desired starting concentration (e.g., 128 µg/mL) to well 1.
 - Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer to well 10. Discard 100 µL from well 10.
 - Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
- Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.
- Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

- Reading Results: The MIC is the lowest concentration of **avilamycin** in which no visible turbidity (bacterial growth) is observed.[\[1\]](#)[\[18\]](#)

Protocol 2: In Vitro Selection of Avilamycin-Resistant Mutants

This protocol uses selective pressure to isolate spontaneous resistant mutants from a susceptible population.[\[4\]](#)

Materials:

- Susceptible bacterial strain (e.g., *Halobacterium halobium*, *Enterococcus faecium*)
- Appropriate agar plates and broth
- **Avilamycin** stock solution

Method:

- Prepare High-Density Culture: Grow a liquid culture of the susceptible strain to a high density (e.g., 10^9 to 10^{10} CFU/mL) to increase the probability of spontaneous mutations.
- Selective Plating: Spread a large volume (e.g., 100-200 μ L) of the high-density culture onto agar plates containing a selective concentration of **avilamycin**. The concentration should be 4x to 8x the MIC of the parent strain.
- Incubation: Incubate the plates for an extended period (e.g., 48-72 hours or longer, depending on the organism's growth rate) to allow resistant mutants to form colonies.[\[4\]](#)
- Isolation and Confirmation:
 - Pick individual colonies that appear on the selective plates.
 - Streak each colony onto a new selective plate to purify the clone and confirm its resistance.
 - Perform an MIC test (Protocol 1) on the purified isolates to quantify the level of resistance.

Protocol 3: Molecular Identification of Resistance Mechanisms

This protocol identifies the genetic basis of resistance in the mutants selected in Protocol 2.

Materials:

- Resistant and parent (susceptible) bacterial isolates
- Genomic DNA extraction kit
- PCR primers for target genes (23S rRNA, rplP, emtA)
- Taq polymerase and PCR reagents
- Gel electrophoresis equipment
- Sanger sequencing service

Method:

- Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant and the susceptible parent strain according to the kit manufacturer's instructions.
- PCR Amplification:
 - Design or obtain primers that flank the regions of interest known to harbor resistance mutations (e.g., helices 89 and 91 of the 23S rRNA gene, the rplP gene).[\[4\]](#)[\[7\]](#)
 - If screening for known resistance genes, use primers specific to those genes (e.g., emtA).[\[11\]](#)
 - Perform PCR under standard conditions to amplify the target DNA fragments.
- Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a fragment of the correct size.
- Sequencing and Analysis:

- Purify the PCR products and send them for Sanger sequencing.
- Align the sequence from the resistant mutant with the sequence from the susceptible parent strain.
- Identify any single nucleotide polymorphisms (SNPs) that could account for the resistance phenotype.

Protocol 4: Analysis of Gut Microbiota Alterations

Avilamycin's use as a growth promoter provides a model to study the impact of antibiotics on complex microbial communities and the selection of resistance.[\[19\]](#)[\[20\]](#)

Materials:

- Animal model (e.g., broiler chickens, pigs)
- Control feed and **avilamycin**-supplemented feed (e.g., 10-40 ppm)[\[2\]](#)[\[21\]](#)
- Intestinal content samples (e.g., from jejunum, cecum) collected aseptically[\[22\]](#)
- DNA extraction kit for fecal/gut samples
- Primers for 16S rRNA gene amplification (e.g., V3-V4 region)
- Next-generation sequencing (NGS) platform

Method:

- Animal Trial:
 - Divide animals into a control group (no **avilamycin**) and a treatment group.[\[22\]](#)
 - Provide the respective diets for a defined period (e.g., 3-5 weeks).
 - At the end of the trial, euthanize a subset of animals and aseptically collect intestinal contents from specific sites (e.g., jejunum, cecum).[\[22\]](#)

- Metagenomic DNA Extraction: Extract total DNA from the intestinal samples using a specialized kit designed to handle the inhibitors present in gut contents.
- 16S rRNA Amplicon Sequencing:
 - Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) from the extracted DNA.
 - Prepare sequencing libraries and sequence the amplicons on an NGS platform (e.g., Illumina MiSeq).
- Bioinformatic Analysis:
 - Process the raw sequencing reads (quality filtering, merging, chimera removal).
 - Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
 - Perform taxonomic classification against a reference database (e.g., Greengenes, SILVA).
 - Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample community structure) to determine how **avilamycin** alters the gut microbiota.^[19]
 - Identify specific bacterial taxa that are significantly enriched or depleted in the **avilamycin**-treated group.^{[19][20]}

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